molecular formula C16H12F3NO3 B2948461 2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 735307-24-1

2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2948461
CAS No.: 735307-24-1
M. Wt: 323.271
InChI Key: GRNWZOMAWOVIIP-UHFFFAOYSA-N
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Description

2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound that features both a formyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-formylphenol with 4-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an amide bond between the acetic anhydride and the amine group of 4-(trifluoromethyl)aniline, followed by the nucleophilic attack of the phenol group on the carbonyl carbon of the acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(3-carboxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.

    Reduction: 2-(3-hydroxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.

    Substitution: 2-(3-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and low dielectric constants.

Mechanism of Action

The mechanism of action of 2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-formylphenoxy)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-(3-hydroxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.

    2-(3-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide:

Uniqueness

2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a formyl group and a trifluoromethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)12-4-6-13(7-5-12)20-15(22)10-23-14-3-1-2-11(8-14)9-21/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNWZOMAWOVIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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